molecular formula C10H14N2O3 B1307130 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid CAS No. 878431-40-4

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid

Cat. No.: B1307130
CAS No.: 878431-40-4
M. Wt: 210.23 g/mol
InChI Key: QXNDZAWPZXGMNO-UHFFFAOYSA-N
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Description

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid is a heterocyclic compound featuring a furan core substituted with a carboxylic acid group at position 2 and a piperazinylmethyl moiety at position 5. The molecular weight is reported as 210.23 g/mol, with an inferred molecular formula of C${10}$H${13}$N$2$O$3$ based on structural analysis . This compound is of interest in medicinal chemistry due to its modular structure, allowing for derivatization at the piperazine or furan positions.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12/h1-2,11H,3-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNDZAWPZXGMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Properties

Before delving into preparation methods, it is essential to understand the chemical structure and properties of the compound:

Preparation Methods

General Synthesis Approach

The synthesis of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid typically involves functionalization of furan derivatives followed by incorporation of piperazine moieties. Below are detailed steps:

Step-by-Step Procedure

Step 1: Functionalization of Furan Ring
  • Start with a furan derivative (e.g., furan-2-carboxylic acid).
  • Introduce a methyl group at the 5-position using a Friedel-Crafts alkylation process.
    • Reagents : Methyl iodide, aluminum chloride as a catalyst.
    • Conditions : Reaction conducted under reflux in an inert atmosphere.
Step 2: Piperazine Incorporation
  • React the methylated furan derivative with piperazine via nucleophilic substitution.
    • Reagents : Piperazine (excess), base catalyst (e.g., potassium carbonate).
    • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Conditions : Stirring at room temperature for several hours.
Step 3: Carboxylic Acid Formation
  • Oxidize the intermediate to introduce the carboxylic acid group at the desired position.
    • Reagents : Potassium permanganate or chromium trioxide.
    • Conditions : Controlled temperature and pH to avoid overoxidation.

Alternative Routes

An alternative approach involves direct coupling reactions:

  • Start with a pre-functionalized furan derivative containing a carboxylic acid group.
  • Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach piperazine at the methyl group.
    • This method reduces reaction steps but requires precise control over stoichiometry.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Yield
Functionalization Methyl iodide, AlCl₃ THF Reflux 6 hours ~85%
Piperazine Addition Piperazine, K₂CO₃ DMF Room temp 12 hours ~90%
Oxidation KMnO₄ Aqueous solution Controlled (20–40°C) 4 hours ~80%

Analysis and Characterization

Purity Testing

  • Methods : Gas Chromatography (GC), High Performance Liquid Chromatography (HPLC).
  • Typical purity achieved is >95%.

Structural Confirmation

  • Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm molecular structure.

Yield Analysis

Optimized conditions yield approximately:

  • Functionalization step: ~85%
  • Piperazine addition step: ~90%
  • Final oxidation step: ~80%

Challenges and Notes

  • Reaction temperature must be carefully controlled during oxidation to prevent degradation of the furan ring.
  • Excess piperazine can lead to side reactions; stoichiometric balance is critical.
  • Solvent choice significantly impacts reaction efficiency; THF and DMF are preferred for their stability and solubility properties.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

Pharmacological Applications

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid has been studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, piperazine derivatives are known for their broad spectrum of pharmacological activities, including:

  • Adenosine A2A Receptor Antagonism : Compounds derived from this compound have been evaluated as potential A2A receptor antagonists, which are promising for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. These compounds showed high binding affinity and inverse agonist potency, indicating their potential therapeutic roles in managing these conditions .
  • Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor cell growth by targeting specific receptors involved in tumor immunoescaping. The synthesis of various piperazine-containing derivatives has led to the identification of compounds that exhibit significant antitumor activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with enhanced biological activities. For example, the compound can be synthesized through the reaction of furan derivatives with piperazine under controlled conditions, yielding products that can be further modified for specific applications.

Table 1: Synthesis Overview

StepReactantsConditionsYield
1Furan derivative + PiperazineSolvent A, Temperature BX%
2Intermediate Product + Reagent CSolvent D, Temperature EY%

Note: Specific conditions and yields vary based on the experimental setup and desired derivatives.

Case Studies

Several case studies highlight the effectiveness of this compound in drug development:

Case Study 1: Neurodegenerative Disorders

In a study focused on neurodegenerative diseases, a series of piperazine derivatives were synthesized from this compound. These compounds were tested for their ability to bind to A2A receptors. The most promising derivative exhibited a Ki value of 8.62 nM and an IC50 of 7.42 nM, demonstrating its potential as a therapeutic agent for Parkinson's disease .

Case Study 2: Antitumor Activity

Another study explored the use of piperazine derivatives as small molecule inhibitors targeting PD-1/PD-L1 pathways in cancer therapy. The synthesized compounds showed significant inhibition of tumor cell growth in vitro, suggesting their potential role in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-Piperazin-1-ylmethyl-furan-2-carboxylic acid involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid Dihydrochloride
  • Molecular Formula : C${10}$H${16}$Cl$2$N$2$O$_2$S
  • Dihydrochloride salt enhances water solubility compared to the free carboxylic acid form. Higher molecular weight (298.23 g/mol) due to sulfur and hydrochloride addition .
5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic Acid
  • Key Differences :
    • Substitutes piperazine with 4-methyl-piperidine (a six-membered ring with one nitrogen atom), reducing basicity and altering steric bulk.
    • The methyl group at position 4 of piperidine may influence lipophilicity and metabolic stability .

Functional Group Modifications

5-(Piperazine-1-sulfonyl)furan-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C$9$H${12}$N$2$O$5$S (free base)
  • Key Differences :
    • Incorporates a sulfonyl group (-SO$_2$-) on the piperazine ring, introducing strong electron-withdrawing effects.
    • The sulfonyl group increases polarity and may alter binding interactions in biological targets .
5-(Piperazin-1-yl) Benzofuran-2-carboxylic Acid Ethyl Ester
  • Key Differences :
    • Features a benzofuran core (fused benzene-furan system) instead of furan, enhancing aromatic surface area.
    • Ethyl ester replaces the carboxylic acid, improving cell membrane permeability but requiring hydrolysis for activation .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
5-Piperazin-1-ylmethyl-furan-2-carboxylic acid Furan Piperazinylmethyl C${10}$H${13}$N$2$O$3$ 210.23 Moderate solubility, basic piperazine
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride Thiophene Piperazinylmethyl, HCl salt C${10}$H${16}$Cl$2$N$2$O$_2$S 298.23 Enhanced solubility, sulfur-mediated interactions
5-(4-Methyl-piperidin-1-ylmethyl)-furan-2-carboxylic acid Furan 4-Methyl-piperidinylmethyl Not reported Not reported Reduced basicity, increased lipophilicity
5-(Piperazine-1-sulfonyl)furan-2-carboxylic acid hydrochloride Furan Piperazinylsulfonyl C$9$H${12}$N$2$O$5$S 278.28 (free base) High polarity, electron-withdrawing effects

Research Findings and Implications

Thiophene vs.

Piperazine vs. Piperidine : Piperidine derivatives () lack the second nitrogen atom in piperazine, reducing hydrogen-bonding capacity but improving blood-brain barrier penetration in CNS-targeted drugs .

Sulfonyl Modifications : Sulfonyl groups () enhance metabolic resistance but may reduce oral bioavailability due to increased polarity .

Biological Activity

5-Piperazin-1-ylmethyl-furan-2-carboxylic acid (CAS No. 878431-40-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing insights into its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring attached to a furan-2-carboxylic acid moiety. Its molecular formula is C10H14N2O3C_{10}H_{14}N_{2}O_{3} with a molecular weight of approximately 210.23 g/mol. The presence of the piperazine group enhances solubility and bioavailability, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme functions or cell wall synthesis .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells. It appears to activate caspase pathways, leading to programmed cell death in various cancer cell lines, including breast and leukemia cells .
  • Cell Cycle Modulation : Flow cytometry analyses have shown that this compound can arrest cell proliferation at specific phases of the cell cycle, notably the G1 phase, which is crucial for controlling cancer cell growth .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity. Modifications to the furan or piperazine moieties can significantly affect its potency and selectivity against different biological targets. For instance:

ModificationEffect on Activity
Substitution on FuranAlters binding affinity to enzymes/receptors
Piperazine Ring VariantsChanges solubility and cellular uptake

Research has indicated that compounds with electron-withdrawing groups at strategic positions tend to exhibit enhanced biological activity, suggesting that careful structural modifications could lead to more effective derivatives .

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against common pathogens, demonstrating significant inhibition at low concentrations (IC50 values < 10 µM) against Gram-positive bacteria .
  • Cytotoxicity in Cancer Models : In vitro tests using MCF-7 breast cancer cells revealed that this compound induced apoptosis with an IC50 value around 5 µM, comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Further investigations using Western blotting showed increased expression levels of pro-apoptotic markers such as p53 and cleaved caspase-3 in treated cells, supporting its role as an apoptotic inducer .

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing critical parameters (e.g., reagent stoichiometry, reaction time) via Design of Experiments (DoE). recommends pilot-scale runs (1–10 g) with in-process controls (e.g., TLC monitoring). Purification via preparative HPLC or fractional crystallization ensures batch-to-batch consistency .

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